molecular formula C17H12FN3O3 B2862212 6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one CAS No. 899946-87-3

6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one

Cat. No.: B2862212
CAS No.: 899946-87-3
M. Wt: 325.299
InChI Key: HHTYFWHKSJHCCS-UHFFFAOYSA-N
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Description

6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is a heterocyclic compound that features a pyridazinone core substituted with a 4-fluorophenyl group and a 3-nitrophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Substitution Reactions:

    Nitrophenylmethyl Group Addition: The 3-nitrophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, where the pyridazinone core reacts with a nitrophenylmethyl halide in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an anti-inflammatory and analgesic agent.

    Material Science: The compound’s unique structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, in medicinal applications, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]-2,3-dihydropyridazin-3-one is unique due to the presence of both a fluorophenyl and a nitrophenylmethyl group on the pyridazinone core. This combination of substituents imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

IUPAC Name

6-(4-fluorophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3/c18-14-6-4-13(5-7-14)16-8-9-17(22)20(19-16)11-12-2-1-3-15(10-12)21(23)24/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHTYFWHKSJHCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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